molecular formula C13H19NO3 B2687888 N,N-diethyl-3,5-dimethoxybenzamide CAS No. 38228-27-2

N,N-diethyl-3,5-dimethoxybenzamide

Cat. No.: B2687888
CAS No.: 38228-27-2
M. Wt: 237.299
InChI Key: PECSIVWYAKBXFM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N-diethyl-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-7-11(16-3)9-12(8-10)17-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECSIVWYAKBXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-diethyl-3,5-dimethoxybenzamide typically begins with 3,5-dimethoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3,5-dimethoxybenzoic acid is converted to an amide group through a reaction with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-3,5-dimethoxybenzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: N,N-diethyl-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: this compound serves as a precursor in the development of drugs with potential therapeutic applications.

Industry:

    Material Science: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N,N-diethyl-3,5-dimethoxybenzamide can act as an inhibitor of certain enzymes, affecting their activity and thereby influencing biochemical pathways.

    Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Functionality

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Key Reactivity/Application Reference
This compound 3,5-OCH₃; N,N-diethylamide DOM reactions, polysubstituted aromatics
N,N-Dimethyl-3,5-dimethoxybenzamide 3,5-OCH₃; N,N-dimethylamide Lower steric hindrance; weaker DOM director
4-(Benzyloxy)-N-hydroxy-3,5-dimethoxybenzamide 3,5-OCH₃; 4-OBn; hydroxamic acid Iron chelation, humic substance models
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃; N,O-bidentate group Metal-catalyzed C–H bond functionalization
N-(4-(Bis(methyl-d3)amino)-2,5-diethoxyphenyl)benzamide 2,5-OCH₂CH₃; deuterated dimethylamino Isotopic labeling studies

Key Observations :

  • Steric and Electronic Effects :
    • N,N-Diethyl vs. N,N-Dimethyl : The diethylamide group in this compound provides greater steric hindrance than dimethyl analogs, influencing DOM efficiency. However, methoxy groups enhance electron density, stabilizing intermediates in metalation reactions .
    • Hydroxamic Acid Derivatives : Compounds like 4c () replace the amide with a hydroxamic acid group, enabling metal chelation but reducing directing ability in DOM .
  • Substituent Position :
    • Methoxy vs. Ethoxy : Ethoxy groups (e.g., in compounds) increase lipophilicity but may reduce solubility in polar solvents compared to methoxy analogs .

Key Observations :

  • Reagent Sensitivity : The use of lithium metal in this compound synthesis requires inert conditions, whereas nickel catalysts are employed for isotopic labeling in compounds .
  • Yield Variability : Methoxy-substituted benzamides generally exhibit moderate yields (60–77%), while hydroxamic acid derivatives (e.g., 4c) show lower yields (35%) due to additional deprotection steps .

Spectroscopic and Physical Properties

Table 3: NMR Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
This compound 3.80 (s, 6H, OCH₃), 1.20 (t, 6H, CH₂CH₃) 171.2 (C=O), 55.3 (OCH₃)
3,5-Dimethoxy-N,N-dimethylbenzamide 3.10 (s, 3H, NCH₃), 2.98 (s, 3H, NCH₃) 39.7 (NCH₃), 35.1 (NCH₃)
4-(Benzyloxy)-N-hydroxy-3,5-dimethoxybenzamide (4c) 7.47 (d, J=16 Hz, HAl), 6.48 (d, J=16 Hz, HAl) 160.6 (C-O), 104.7 (C-Ar)

Key Observations :

  • Amide Proton Signals : N,N-Diethyl derivatives show split ethyl signals (δ ~1.20 ppm), whereas dimethyl analogs exhibit sharp singlet methyl peaks (δ ~3.00 ppm) .
  • Methoxy Group Consistency : Methoxy protons appear at δ ~3.80 ppm across all methoxy-substituted benzamides, confirming electronic similarity .

Biological Activity

N,N-Diethyl-3,5-dimethoxybenzamide is a compound of significant interest in biochemical research due to its various biological activities and potential applications in drug development. This article explores the compound's biological activity, including mechanisms of action, enzyme interactions, and its role in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H17N1O3
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 38228-27-2

This compound features two ethyl groups attached to the nitrogen atom and methoxy groups at the 3 and 5 positions of the benzene ring, contributing to its unique properties and biological activities.

Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes. This inhibition can significantly affect metabolic pathways, providing insights into its potential therapeutic applications. For example, studies indicate that this compound can modulate the activity of enzymes involved in drug metabolism, thereby influencing pharmacokinetics and efficacy in drug formulations.

Receptor Binding

The compound may also interact with various receptors in biological systems. This receptor binding can lead to physiological effects that may be beneficial in treating certain conditions. Research suggests that its binding affinity to specific targets could be leveraged for developing new pharmacological agents.

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound. In vitro studies demonstrate its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic processes.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines. For instance, it has been found to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through caspase activation assays .
  • Enzyme Interaction Study : Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that it could inhibit specific isoforms involved in drug metabolism, potentially leading to altered pharmacokinetics for co-administered drugs.

Data Tables

Biological ActivityAssessed EffectConcentrationReference
AnticancerInduces apoptosis10 µM
AntimicrobialInhibits bacterial growthVaries
Enzyme InhibitionModulates enzyme activityVaries

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